molecular formula C20H16N2O5S2 B13938553 Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- CAS No. 53886-93-4

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-

Katalognummer: B13938553
CAS-Nummer: 53886-93-4
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: POUINNGRIOLASW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonyl groups attached to a benzofurazane core, with each sulfonyl group further connected to a 4-methylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane typically involves the reaction of benzofurazane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzofurazane+2(4-methylbenzenesulfonyl chloride)4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane+2HCl\text{Benzofurazane} + 2 \text{(4-methylbenzenesulfonyl chloride)} \rightarrow \text{4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane} + 2 \text{HCl} Benzofurazane+2(4-methylbenzenesulfonyl chloride)→4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofurazane derivatives.

Wissenschaftliche Forschungsanwendungen

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofurazane core may interact with nucleic acids, affecting gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,7-Bis[(4-chlorophenyl)sulfonyl]benzofurazane
  • 4,7-Bis[(4-nitrophenyl)sulfonyl]benzofurazane
  • 4,7-Bis[(4-methoxyphenyl)sulfonyl]benzofurazane

Uniqueness

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

53886-93-4

Molekularformel

C20H16N2O5S2

Molekulargewicht

428.5 g/mol

IUPAC-Name

4,7-bis-(4-methylphenyl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C20H16N2O5S2/c1-13-3-7-15(8-4-13)28(23,24)17-11-12-18(20-19(17)21-27-22-20)29(25,26)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI-Schlüssel

POUINNGRIOLASW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)S(=O)(=O)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.